molecular formula C18H24N4O2 B2755502 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1396852-84-8

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2755502
CAS No.: 1396852-84-8
M. Wt: 328.416
InChI Key: SHHNNPQGRSVJRV-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a complex structure combining an imidazole ring, a piperazine ring, and an o-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, followed by the formation of the piperazine intermediate. The final step involves the coupling of the piperazine intermediate with the o-tolyloxy ethanone derivative under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The piperazine ring may interact with neurotransmitter receptors, potentially modulating their function. The o-tolyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-tolyloxy group.

    1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a meta-tolyloxy group.

Uniqueness: 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its para- and meta- counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a piperazine moiety, and an o-tolyloxy group, which contribute to its biological activity. The molecular formula is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 284.35 g/mol.

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperazine structures exhibit notable antimicrobial properties. A study evaluating various derivatives found that modifications in the side chains significantly influenced their efficacy against bacterial strains. For instance, derivatives similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundS. aureus8 µg/mL

Antitumor Activity

The antitumor properties of imidazole derivatives have been well-documented. A recent study demonstrated that this compound displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis via the mitochondrial pathway .

Case Study:
In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 12 µM and 15 µM, respectively, indicating significant cytotoxicity compared to standard chemotherapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperazine component may facilitate interaction with neurotransmitter receptors, influencing cellular signaling pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger apoptotic pathways in cancer cells.

Toxicity and Safety Profile

While the compound shows promising biological activities, safety assessments indicate potential toxicity at higher concentrations. It is classified as a skin irritant and requires careful handling . Long-term studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-16-4-2-3-5-17(16)24-14-18(23)22-12-10-20(11-13-22)8-9-21-7-6-19-15-21/h2-7,15H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHNNPQGRSVJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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